Hexahydrocurcumin

Catalog No.
S624126
CAS No.
36062-05-2
M.F
C21H26O6
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrocurcumin

CAS Number

36062-05-2

Product Name

Hexahydrocurcumin

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3

InChI Key

RSAHICAPUYTWHW-UHFFFAOYSA-N

Synonyms

hexahydrocurcumin

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O

Neuroprotective Properties:

Several studies have investigated the potential neuroprotective effects of HHC. Research suggests that HHC may:

  • Reduce oxidative stress and inflammation in the brain: Studies in animal models have shown that HHC can decrease the levels of free radicals and inflammatory markers in the brain, potentially offering protection against neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Improve cognitive function: Studies in mice have shown that HHC treatment can improve memory and learning abilities [].

Anti-inflammatory and Anti-cancer Properties:

  • Anti-inflammatory effects: Studies in cells and animals suggest that HHC may inhibit the activity of inflammatory pathways, potentially offering benefits in inflammatory conditions like arthritis [].
  • Anti-cancer effects: Studies in cell lines indicate that HHC may suppress the growth and proliferation of cancer cells [].

Hexahydrocurcumin is a natural compound derived from curcumin, the primary active ingredient in turmeric. It is formed through the hydrogenation of curcumin, resulting in a saturated derivative that exhibits enhanced chemical stability and bioavailability compared to its parent compound. Hexahydrocurcumin possesses a unique structural configuration characterized by the saturation of the double bonds present in curcumin, which contributes to its distinct biological activities and pharmacological properties .

Studies suggest that hexahydrocurcumin may exhibit anti-inflammatory and anti-cancer properties similar to curcumin []. However, the exact mechanism of action remains unclear. One hypothesis suggests it might inhibit the production of inflammatory mediators like prostaglandin E2 and reduce the activity of the NF-κB pathway, similar to curcumin []. Further research is needed to elucidate the specific mechanisms by which hexahydrocurcumin exerts its biological effects.

, primarily involving nucleophilic addition mechanisms. The α,β-unsaturated β-diketo moiety of curcumin participates in Michael addition reactions, which can lead to the formation of hexahydrocurcumin as a reduction product during metabolic processes. The reduction pathway involves enzymatic actions, primarily through alcohol dehydrogenase, leading to the conversion of curcumin into tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin . Additionally, hexahydrocurcumin can participate in oxidation reactions and can be conjugated with glucuronic acid or sulfate during metabolism .

Hexahydrocurcumin exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that it effectively reduces oxidative stress markers and inflammatory mediators such as prostaglandin E2 in various cell lines . Furthermore, hexahydrocurcumin has been reported to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil against cancer cells, indicating its potential as an adjunctive treatment in oncology .

The synthesis of hexahydrocurcumin typically involves the hydrogenation of curcumin using various catalytic methods. One notable approach is continuous-flow hydrogenation, which has been shown to yield high purity and efficiency compared to batch processes. This method utilizes catalysts such as palladium on carbon in an ethanol-ethyl acetate solvent system to achieve high conversion rates . Other methods may include enzymatic reduction using specific microbial strains that metabolize curcumin into its reduced forms .

Hexahydrocurcumin has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a therapeutic agent for conditions such as cancer and arthritis.
  • Nutraceuticals: Its enhanced bioavailability makes it a candidate for dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
  • Cosmetics: Hexahydrocurcumin's antioxidant properties are beneficial in skincare formulations aimed at reducing oxidative damage and promoting skin health .

Research on the interactions of hexahydrocurcumin with other compounds has revealed its potential synergistic effects when used alongside conventional drugs. For instance, studies indicate that hexahydrocurcumin can enhance the pharmacological effects of certain chemotherapeutic agents while reducing their side effects. Additionally, its interactions with biological macromolecules like proteins and nucleic acids have been investigated to understand its mechanism of action at a molecular level .

Hexahydrocurcumin shares structural similarities with other hydrogenated derivatives of curcumin. Below is a comparison with similar compounds:

CompoundStructure CharacteristicsBiological ActivityUnique Features
TetrahydrocurcuminOne double bond remains; partially saturatedAntioxidant; anti-inflammatoryLower bioavailability than hexahydrocurcumin
OctahydrocurcuminFully saturated; all double bonds reducedAntioxidant; less studiedPotentially lower stability than hexahydrocurcumin
CurcuminContains two double bonds; unsaturatedAntioxidant; anti-inflammatory; anticancerHigher reactivity but lower stability

Hexahydrocurcumin stands out due to its enhanced stability and bioavailability, making it a promising candidate for therapeutic applications compared to its counterparts .

Chemical Synthesis: Hydrogenation of Curcumin

The primary method for synthesizing hexahydrocurcumin involves the catalytic hydrogenation of curcumin using palladium-carbon catalysts [2] [3] [7]. This process represents a selective reduction approach that targets the conjugated double bonds present in the curcumin structure while preserving the essential phenolic functionalities [3].

The hydrogenation reaction typically employs 10% palladium on carbon as the catalyst, with reaction conditions varying based on the specific methodology employed [2] [7] [31]. In batch synthesis protocols, curcumin dissolved in acetone or ethyl acetate undergoes hydrogenation at temperatures ranging from 50-60°C under pressures of 2 bar for approximately 16 hours, achieving yields of 92-100% [2] [7]. The reaction mechanism involves the sequential reduction of double bonds, progressing through dihydrocurcumin and tetrahydrocurcumin intermediates before reaching hexahydrocurcumin [2] [18].

Continuous flow hydrogenation systems have emerged as an alternative approach, offering improved control over reaction parameters and enhanced safety profiles [27]. These systems utilize specialized flow reactors operating at pressures of 10-80 bar and temperatures between 25-80°C, with reaction times reduced to 1-2 hours [27]. The continuous flow methodology demonstrates yields of 42.8-58.4% for hexahydrocurcumin production, with the selectivity influenced by solvent choice, temperature, and residence time [27].

Table 1: Chemical Synthesis Methods and Reaction Conditions

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (bar/PSI)Reaction TimeYield (%)
Palladium-Carbon Catalysis (Batch)10% Pd/CAcetone/Ethyl acetate50-602 bar16 hours92-100
Palladium-Carbon Catalysis (Flow)10% Pd/CEtOAc:EtOH (1:1)6010 bar1 hour58.4
Palladium-Carbon Catalysis (High Pressure)10% Pd/CEthyl acetate5050 PSI1-24 hours85-95
Ferricyanide OxidationK₃Fe(CN)₆AqueousRoom temperatureAtmosphericMinutesVariable
Continuous Flow Hydrogenation10% Pd/CMethanol/Toluene25-8010-80 bar1-2 hours42.8-58.4

The kinetic studies of curcumin hydrogenation reveal that most curcuminoids undergo complete hydrogenation within two hours under optimal conditions [3]. The reaction proceeds through a stepwise mechanism where tetrahydrocurcumin serves as the immediate precursor to hexahydrocurcumin formation [3]. Monitoring by liquid chromatography-mass spectrometry demonstrates that hexahydrocurcumin formation occurs through the reduction of one carbonyl group in tetrahydrocurcumin, resulting in the characteristic increase of two mass units from the tetrahydro precursor [2] [3].

Microbial Fermentation: Bacterial and Fungal Pathways

Microbial biotransformation represents an environmentally sustainable approach for hexahydrocurcumin production, utilizing the metabolic capabilities of various bacterial and fungal strains [2] [8] [9]. These bioconversion processes offer stereoselectivity advantages and operate under mild reaction conditions compared to chemical synthesis methods [9] [11].

Bacterial fermentation pathways have been extensively studied, with Enterococcus avium identified as a highly efficient hexahydrocurcumin-producing bacterium isolated from human fecal samples [9] [11]. This strain demonstrates remarkable stereoselectivity, producing 5R-hexahydrocurcumin with an enantiomeric excess greater than 95% when tetrahydrocurcumin serves as the substrate [9] [11]. The bioconversion process yields approximately 13.4% hexahydrocurcumin from tetrahydrocurcumin after three days of anaerobic incubation at 37°C [9] [11].

Escherichia coli strains have been identified as effective curcumin-metabolizing microorganisms, utilizing the NADPH-dependent curcumin reductase enzyme (CurA) for sequential reduction reactions [13] [18] [19]. These bacterial systems demonstrate high conversion efficiency in transforming curcumin through dihydrocurcumin and tetrahydrocurcumin intermediates [12] [13]. Recent studies have identified additional bacterial strains, including Clostridium butyricum, capable of producing multiple curcumin metabolites including hexahydrocurcumin through alternative metabolic pathways [12].

Fungal fermentation systems utilize species such as Beauveria bassiana and Cunninghamella elegans for curcumin biotransformation [2] [10]. Beauveria bassiana demonstrates exceptional efficiency in converting tetrahydrocurcumin to hexahydrocurcumin as the sole metabolite, yielding 215 mg of product under optimized fermentation conditions [2]. The fungal bioconversion process operates through enzymatic reduction mechanisms that selectively target the carbonyl functionalities in curcuminoid substrates [2] [10].

Table 2: Microbial Fermentation Pathways

MicroorganismSourceSubstrateProductConversion EfficiencyStereoselectivity
Enterococcus aviumHuman fecesTetrahydrocurcumin5R-Hexahydrocurcumin13.4%>95% e.e.
Escherichia coliHuman fecesCurcuminTetrahydrocurcuminHighNot specified
Beauveria bassianaFungal cultureTetrahydrocurcuminHexahydrocurcuminHigh (215 mg yield)Not specified
Cunninghamella elegansFungal cultureCurcuminMultiple metabolitesModerateNot specified
Clostridium butyricumHuman gutCurcuminDihydro/TetrahydrocurcuminVariableNot specified
Rhodococcus sp.SoilCurcuminDegradation productsComplete degradationNot applicable

The microbial production systems demonstrate several advantages including reduced environmental impact, enhanced stereoselectivity, and the ability to operate under ambient conditions [9] [10] [11]. However, the conversion efficiencies vary significantly between different microbial strains and substrates, necessitating optimization of fermentation parameters for commercial viability [10] [12].

Enzymatic Reduction: NADPH-Dependent Metabolic Pathways

The enzymatic reduction of curcumin to hexahydrocurcumin involves sophisticated NADPH-dependent metabolic pathways mediated by specific reductase enzymes [13] [14] [18]. These enzymatic systems represent the mechanistic foundation underlying both microbial fermentation and mammalian metabolic processes [13] [16] [19].

The primary enzyme responsible for curcumin reduction is the NADPH-dependent curcumin/dihydrocurcumin reductase, designated as CurA [13] [18] [19]. This enzyme, belonging to the medium-chain dehydrogenase/reductase superfamily, exhibits a molecular mass of approximately 82 kDa and consists of two identical subunits [13] [19]. The enzyme demonstrates a narrow substrate spectrum with preferential activity toward curcumin and its immediate reduction products [13] [18].

The catalytic mechanism of CurA involves a two-step reduction process where curcumin undergoes sequential conversion to dihydrocurcumin and subsequently to tetrahydrocurcumin [13] [18] [19]. The enzyme exhibits strict NADPH dependency, with NADH showing no catalytic activity [13] [19]. Kinetic analysis reveals a Km value of 0.071 mM for curcumin, indicating high substrate affinity under physiological conditions [13].

Structural analysis of CurA identifies specific amino acid residues comprising the NADPH-binding site, including Asp-51, Val-162, Gly-182, Lys-186, Asn-225, Cys-247, Phe-282, and Asn-333 [13]. The enzyme demonstrates zinc-independence, distinguishing it from other members of the medium-chain dehydrogenase family [13]. Inhibition studies reveal sensitivity to thiol-specific reagents, confirming the critical role of cysteine residues in catalytic activity [13].

Alternative enzymatic pathways involve cytochrome P450 reductase systems that contribute to the reductive metabolism of curcumin and its derivatives [16]. These microsomal enzyme systems utilize NADPH as the electron donor and demonstrate the capacity to generate hexahydrocurcumin through reductive transformations [16]. The cytochrome P450-mediated pathways represent potential alternative metabolic routes distinct from the classical alcohol dehydrogenase mechanisms [16].

Table 3: Enzymatic Reduction Parameters

EnzymeCofactorKm (mM)VmaxMolecular Weight (kDa)Primary Function
CurA (NADPH-dependent reductase)NADPH0.071Low82 (dimer)Curcumin reduction
Medium-chain dehydrogenaseNADPH/NADHVariableVariable40-60General reduction
Cytochrome P450 reductaseNADPHNot determinedModerate78Metabolite formation
Alcohol dehydrogenaseNADHVariableVariable36-40Alcohol metabolism
UGT1A9UDP-glucuronic acidNot applicableHigh60Glucuronidation
UGT2B7UDP-glucuronic acidNot applicableHigh55Glucuronidation

The enzymatic reduction pathways demonstrate high specificity for curcuminoid substrates while maintaining cofactor selectivity for NADPH over NADH [13] [18]. These characteristics enable the development of biocatalytic systems for hexahydrocurcumin production with enhanced selectivity and reduced environmental impact compared to chemical synthesis approaches [13] [16].

Glucuronidation and Conjugate Formation

Glucuronidation represents the predominant phase II metabolic pathway for hexahydrocurcumin and related curcuminoids, mediated by UDP-glucuronosyltransferase enzymes [20] [21] [22]. This conjugation process significantly influences the pharmacokinetic properties and bioavailability of hexahydrocurcumin through the formation of water-soluble glucuronide conjugates [20] [24].

The glucuronidation of hexahydrocurcumin involves multiple UGT isoforms with distinct tissue distributions and substrate specificities [22] [25]. Hepatic UGT1A1 demonstrates high activity for phenolic glucuronidation of curcuminoids, while intestinal UGT1A8 and UGT1A10 exhibit very high activities for phenolic conjugate formation [22]. UGT1A9 displays unique dual functionality, catalyzing both phenolic and alcoholic glucuronidation reactions [22] [25].

UGT2B7 emerges as particularly significant for hexahydrocurcuminoid metabolism, demonstrating very high activity for alcoholic glucuronidation reactions [22] [25]. This isoform preferentially targets the hydroxyl groups present in hexahydrocurcumin, facilitating the formation of stable glucuronide conjugates [22]. The substrate specificity of UGT2B7 for hexahydrocurcuminoids distinguishes it from other UGT isoforms that primarily metabolize the parent curcuminoids [22] [25].

The kinetic parameters of glucuronidation reactions vary significantly between different UGT isoforms and curcuminoid substrates [24] [25]. Studies demonstrate that the glucuronosyltransferase activity of curcumin exceeds that of tetrahydrocurcumin, attributed to differences in keto-enolic interconversion isomerism between these compounds [24]. The binding sites and modes of interaction differ substantially between curcumin and its reduced metabolites, influencing the efficiency of glucuronidation reactions [24] [25].

Table 4: Glucuronidation and Conjugation Pathways

UGT IsoformTissue DistributionSubstrate PreferenceActivity LevelConjugation Site
UGT1A1LiverPhenolic curcuminoidsHighPhenolic OH
UGT1A8IntestinePhenolic curcuminoidsVery HighPhenolic OH
UGT1A9Liver/IntestineAlcoholic/PhenolicHighPhenolic/Alcoholic OH
UGT1A10IntestinePhenolic curcuminoidsHighPhenolic OH
UGT2B4LiverPhenolic curcuminoidsModeratePhenolic OH
UGT2B7LiverHexahydrocurcuminoidsVery HighAlcoholic OH
UGT2B15LiverPhenolic curcuminoidsModeratePhenolic OH
UGT2B17LiverPhenolic curcuminoidsModeratePhenolic OH

The glucuronide conjugates of hexahydrocurcumin demonstrate enhanced stability compared to the parent compound, with degradation rates approximately two orders of magnitude slower than unconjugated hexahydrocurcumin [21]. Enzymatic studies reveal that glucuronidated hexahydrocurcumin undergoes oxidative transformation by peroxidases, including horseradish peroxidase and myeloperoxidase, leading to the formation of glucuronidated bicyclopentadione diastereomers [21].

Phase I metabolism of curcumin leading to hexahydrocurcumin formation involves multiple enzymatic pathways that progressively reduce the double bonds within the heptadienedione chain structure [1] [2]. The primary enzymatic systems responsible for this biotransformation include alcohol dehydrogenases, specialized reductases, and cytochrome P450-associated enzymes.

Alcohol Dehydrogenase-Mediated Reduction

Human alcohol dehydrogenase represents the principal enzyme catalyzing the direct reduction of curcumin to hexahydrocurcumin [3] [4]. This zinc-containing enzyme demonstrates significant activity in both hepatic and intestinal cytosolic fractions, with human tissues exhibiting remarkably higher reducing capacity compared to rodent counterparts [4]. The reduction mechanism involves nicotinamide adenine dinucleotide-dependent electron transfer, progressively saturating the conjugated double bond system within the curcumin molecule [5].

Studies demonstrate that human intestinal and liver cytosol exhibits curcumin-reducing abilities that exceed corresponding rat tissues by factors of eighteen and five, respectively [4]. This substantial species difference indicates that alcohol dehydrogenase-mediated hexahydrocurcumin formation represents a more significant metabolic pathway in humans than previously recognized from rodent model studies.

Microbial Nicotinamide Adenine Dinucleotide Phosphate Hydrogen-Dependent Reductases

Intestinal microorganisms contribute substantially to hexahydrocurcumin formation through specialized enzymatic systems. The most characterized example involves the nicotinamide adenine dinucleotide phosphate hydrogen-dependent curcumin/dihydrocurcumin reductase from Escherichia coli, designated CurA [6] [7]. This enzyme catalyzes a sequential two-step reduction pathway: curcumin → dihydrocurcumin → tetrahydrocurcumin, with tetrahydrocurcumin serving as the immediate precursor for subsequent hexahydrocurcumin formation [6].

The CurA enzyme demonstrates remarkable substrate specificity, exhibiting narrow substrate spectrum while preferentially acting on curcumin and its immediate reduction products [7]. The enzyme structure consists of two identical subunits with a combined molecular mass of approximately eighty-two kilodaltons, belonging to the medium-chain dehydrogenase/reductase superfamily [6]. Importantly, CurA activity requires nicotinamide adenine dinucleotide phosphate hydrogen as an essential cofactor, distinguishing it from nicotinamide adenine dinucleotide-dependent alcohol dehydrogenases [7].

Human Intestinal Bacterial Metabolism

Recent investigations have identified specific intestinal bacterial strains capable of producing optically active hexahydrocurcumin derivatives. Enterococcus avium strain 2a1-2b, isolated from human feces, demonstrates the ability to convert tetrahydrocurcumin into 5R-hexahydrocurcumin with exceptional enantiomeric excess exceeding ninety-five percent [8] [9]. This finding indicates that intestinal bacteria can produce stereochemically pure hexahydrocurcumin metabolites, potentially contributing to the overall pharmacological activity profile of curcumin-derived compounds.

The bacterial conversion mechanism appears distinct from hepatic alcohol dehydrogenase pathways, as the Enterococcus avium strain cannot directly metabolize curcumin but requires tetrahydrocurcumin as substrate [9]. This suggests a complementary metabolic network where initial bacterial reduction produces tetrahydrocurcumin, which subsequently undergoes further bacterial reduction to hexahydrocurcumin.

Cytochrome P450 Reductase Systems

Emerging evidence suggests that cytochrome P450 reductase activity within hepatic microsomal systems contributes to hexahydrocurcumin formation through nicotinamide adenine dinucleotide phosphate hydrogen-dependent mechanisms [10]. Mass spectrometry analysis of microsomal incubations reveals formation of hexahydrocurcumin as a major metabolite, identified by characteristic mass changes consistent with addition of six hydrogen atoms to the parent curcumin molecule [10].

This alternative metabolic pathway represents a departure from traditional cytosolic alcohol dehydrogenase reduction, instead utilizing the nicotinamide adenine dinucleotide phosphate hydrogen-dependent enzyme pool associated with microsomal cytochrome P450 systems [10]. The identification of this pathway suggests that hexahydrocurcumin formation occurs through multiple concurrent enzymatic mechanisms, potentially explaining the substantial quantities of this metabolite detected in biological systems.

Phase II Metabolism: Glucuronidation and Sulfation

Following Phase I reduction, hexahydrocurcumin undergoes extensive Phase II conjugation reactions that facilitate its excretion and modulate its biological activity. The primary conjugation pathways involve glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases and sulfotransferases, respectively.

Glucuronidation of Hexahydrocurcumin

UDP-glucuronosyltransferase-mediated glucuronidation represents the predominant Phase II metabolic pathway for hexahydrocurcumin [11] [12]. Multiple UGT isoforms demonstrate activity toward hexahydrocurcumin, with particularly high catalytic efficiency observed for UGT1A9, UGT2B7, and UGT1A8 [11] [13].

UGT1A9 exhibits unique capability among glucuronosyltransferases, forming both phenolic and alcoholic glucuronide conjugates of hexahydrocurcumin [11]. This dual conjugation capacity distinguishes UGT1A9 from other isoforms that typically catalyze only phenolic glucuronidation. The enzyme demonstrates substantial activity in both hepatic and intestinal tissues, contributing significantly to first-pass metabolism of orally administered curcumin and its metabolites [13].

UGT2B7 represents another major contributor to hexahydrocurcumin glucuronidation, particularly in hepatic and renal tissues [11]. This isoform primarily catalyzes phenolic glucuronidation and plays a crucial role in biliary excretion pathways. Studies using recombinant UGT2B7 demonstrate high catalytic activity toward hexahydrocurcumin, with kinetic parameters suggesting efficient substrate turnover [14].

UGT1A8 shows particularly high activity in intestinal tissues, where it contributes substantially to first-pass metabolism of hexahydrocurcumin [11] [13]. This isoform exclusively forms phenolic glucuronide conjugates and represents a key component of the intestinal barrier function that limits systemic exposure to unconjugated hexahydrocurcumin.

The tissue distribution patterns of these UGT isoforms create a comprehensive metabolic network. Hepatic UGT1A1 provides moderate glucuronidation capacity, while intestinal UGT1A8 and UGT1A10 contribute to first-pass metabolism [11]. This distributed conjugation system ensures efficient hexahydrocurcumin clearance across multiple anatomical sites.

Sulfotransferase-Mediated Sulfation

Sulfation represents an important alternative conjugation pathway for hexahydrocurcumin and related curcuminoid metabolites. Multiple human sulfotransferase isoforms demonstrate catalytic activity toward these compounds, with distinct substrate specificities and tissue distribution patterns [15].

SULT1A1 and SULT1A3 represent the primary sulfotransferases involved in curcuminoid metabolism [4] [15]. SULT1A1 exhibits broad substrate specificity, catalyzing sulfation of curcumin and various phenolic compounds. This enzyme shows widespread tissue distribution, including liver, intestine, lung, and kidney, providing multiple sites for curcuminoid sulfation [15].

SULT1A3 demonstrates particular efficiency in sulfating curcumin and demethoxycurcumin but shows reduced activity toward bisdemethoxycurcumin [15]. The enzyme exhibits predominant expression in liver and intestinal tissues, contributing to both hepatic clearance and first-pass intestinal metabolism [15].

SULT1B1 shows selective substrate specificity, catalyzing sulfation of curcumin but not its demethylated derivatives [15]. This selective activity pattern suggests that structural features beyond simple phenolic hydroxyl groups influence substrate recognition and catalytic efficiency.

SULT1C4 and SULT1E1 demonstrate broad substrate recognition, efficiently catalyzing sulfate conjugation of all three major curcuminoids [15]. However, their correlation with tissue sulfation activities appears weaker compared to SULT1A1 and SULT1A3, suggesting that these isoforms may play secondary roles in physiological curcuminoid metabolism [15].

Kinetic Characteristics and Inhibition Patterns

Phase II metabolism of hexahydrocurcumin and related compounds exhibits complex kinetic patterns characterized by substrate inhibition kinetics across multiple enzyme systems [15]. This phenomenon indicates that high substrate concentrations can paradoxically decrease enzymatic activity, potentially representing a protective mechanism against excessive conjugation.

The substrate inhibition pattern appears particularly pronounced for sulfotransferase-mediated reactions, where all major SULT isoforms demonstrate this kinetic behavior when acting on curcuminoid substrates [15]. This finding has important implications for understanding dose-response relationships and potential saturation of metabolic pathways at higher curcumin intake levels.

Glucuronidation reactions also demonstrate substrate inhibition characteristics, particularly for UGT-mediated conjugation of tetrahydrocurcumin and related reduced metabolites [16]. The kinetic differences between curcumin and its reduced derivatives appear related to structural differences in keto-enolic interconversion capabilities [16].

Comparative Metabolism Across Species (Human, Rodents, Microbes)

Significant interspecies differences exist in hexahydrocurcumin formation and subsequent biotransformation, reflecting evolutionary divergence in drug-metabolizing enzyme systems and physiological parameters.

Human Versus Rodent Metabolism

Human tissues demonstrate substantially enhanced capacity for curcuminoid reduction compared to rodent systems [4]. Human intestinal cytosol exhibits curcumin-reducing activity that exceeds rat tissue by an eighteen-fold margin, while human liver cytosol shows five-fold higher activity [4]. This dramatic difference indicates that hexahydrocurcumin formation represents a more significant metabolic pathway in humans than suggested by preclinical rodent studies.

The enhanced human reducing capacity appears attributable to higher alcohol dehydrogenase expression and activity levels in human tissues [4]. Additionally, human tissues show greater capacity for subsequent glucuronidation of hexahydrocurcumin and related metabolites, with human intestinal microsomes demonstrating higher conjugation activities compared to corresponding rat preparations [4].

Conversely, rats demonstrate more extensive hepatic glucuronidation capacity compared to humans for certain curcuminoid substrates [4]. This species difference creates a complex pattern where humans show enhanced reduction but rats exhibit greater hepatic conjugation for specific pathways.

Hepatic Clearance and Anatomical Factors

Interspecies differences in hepatic clearance reflect both enzymatic activity differences and anatomical factors, particularly liver-to-body weight ratios [17]. Humans possess the smallest liver-to-body weight ratio among commonly studied mammalian species, contributing to lower in vivo clearance rates despite potentially higher intrinsic enzymatic activities [17].

Studies using liver S9 fractions from multiple species reveal that intrinsic clearance patterns do not correlate directly with in vivo clearance rankings [17]. Human liver preparations demonstrate high intrinsic clearance for curcumin derivatives, yet humans exhibit the lowest in vivo clearance when body size and hepatic mass are considered [17].

This discrepancy highlights the importance of anatomical scaling factors in translating in vitro metabolic data to in vivo predictions. Dogs demonstrate the highest in vivo clearance, followed by monkeys, rats, and humans, despite varying intrinsic enzymatic activities [17].

Microbial Metabolic Contributions

Intestinal microorganisms contribute substantially to hexahydrocurcumin formation through specialized enzymatic pathways not present in mammalian systems [18] [19]. Gut microbiota demonstrate the ability to produce novel metabolites, including hexahydro-dimethyl-curcumin and hexahydro-didemethyl-curcumin, that appear exclusively through microbial metabolism [19].

The microbial contribution extends beyond simple metabolite formation to include deconjugation activities that regenerate bioactive forms from Phase II conjugates [19]. This deconjugation capacity allows gut bacteria to recycle conjugated metabolites back to their unconjugated, potentially bioactive forms, creating a complex metabolic cycle within the intestinal environment [19].

Specific bacterial strains demonstrate remarkable stereoselectivity in hexahydrocurcumin formation. Enterococcus avium produces 5R-hexahydrocurcumin with greater than ninety-five percent enantiomeric excess, indicating sophisticated enzymatic machinery capable of controlling stereochemical outcomes [8] [9].

Metabolic Protection and Degradation

Gut microbiota appear to provide protective effects against curcumin degradation in the large intestine [19]. Control mice with intact gut microbiota exhibit significantly lower curcumin degradation compared to antibiotic-treated animals lacking normal intestinal flora [19]. This protective function suggests that microbial metabolism may enhance overall curcumin bioavailability through multiple mechanisms.

The protective effects likely involve both direct metabolic conversion to stable reduced forms and competition with degradative pathways that would otherwise eliminate curcumin from the intestinal environment [19]. This microbe-mediated protection represents an additional layer of metabolic complexity not captured in conventional pharmacokinetic models.

Species-Specific Enzyme Expression Patterns

Different species exhibit distinct patterns of drug-metabolizing enzyme expression that influence hexahydrocurcumin formation and clearance [20] [17]. These differences reflect evolutionary adaptations to species-specific dietary and environmental exposures, creating challenges for cross-species extrapolation of metabolic data.

The expression patterns affect both the relative importance of different metabolic pathways and the overall capacity for hexahydrocurcumin formation and clearance. Understanding these species differences proves crucial for appropriate interpretation of preclinical studies and translation to human applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

374.17293854 g/mol

Monoisotopic Mass

374.17293854 g/mol

Heavy Atom Count

27

UNII

RNL5XJ2BA7

Wikipedia

Hexahydrocurcumin

Dates

Last modified: 08-15-2023

Explore Compound Types